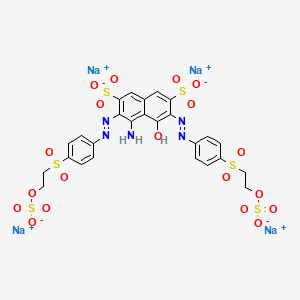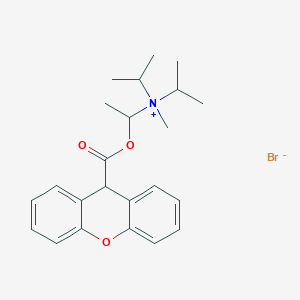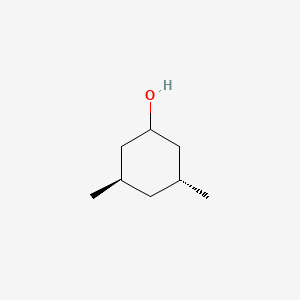
Pralidoxime mesylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pralidoxime mesylate is a chemical compound belonging to the family of oximes. It is primarily used as an antidote for organophosphate poisoning, which includes exposure to certain pesticides and nerve agents. Organophosphates inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. This compound reactivates acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and the enzyme .
準備方法
Synthetic Routes and Reaction Conditions: Pralidoxime mesylate is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine, resulting in the formation of pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The mesylate form is obtained by reacting pralidoxime iodide with methanesulfonic acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the removal of impurities and by-products .
化学反応の分析
Types of Reactions: Pralidoxime mesylate primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles, including alkyl halides and acyl chlorides, to form corresponding substituted products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides (e.g., methyl iodide) and acyl chlorides are commonly used. The reactions are typically carried out in polar solvents like water or methanol under mild conditions.
Oxidation and Reduction: this compound can undergo oxidation to form oxime ethers and reduction to form amines, although these reactions are less common in its typical applications.
Major Products: The major products formed from these reactions include substituted oximes and amines, depending on the specific reagents and conditions used .
科学的研究の応用
Pralidoxime mesylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various oxime derivatives.
- Employed in studies involving nucleophilic substitution reactions and the reactivation of inhibited enzymes .
Biology:
- Investigated for its role in reactivating acetylcholinesterase in biological systems.
- Studied for its potential protective effects against nerve agents and pesticides .
Medicine:
- Widely used as an antidote for organophosphate poisoning in clinical settings.
- Explored for its potential therapeutic applications in treating other conditions involving acetylcholinesterase inhibition .
Industry:
- Utilized in the production of antidote formulations for emergency use.
- Applied in the development of protective measures against chemical warfare agents .
作用機序
Pralidoxime mesylate exerts its effects by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates. Organophosphates bind to the esteratic site of acetylcholinesterase, blocking its activity. This compound attaches to the anionic site of the enzyme and displaces the organophosphate, thereby regenerating the active enzyme . This process allows the enzyme to resume its normal function of breaking down acetylcholine, alleviating the symptoms of poisoning .
類似化合物との比較
Obidoxime: Known for its higher efficacy in reactivating acetylcholinesterase inhibited by certain nerve agents.
HI-6: Exhibits a broader spectrum of activity against various organophosphates.
Trimedoxime: Used in combination with other antidotes for enhanced effectiveness.
Methoxime: Investigated for its potential use in treating pesticide poisoning.
Uniqueness of Pralidoxime Mesylate: this compound is unique in its widespread use and approval by regulatory agencies for the treatment of organophosphate poisoning. Its effectiveness in reactivating acetylcholinesterase and its relatively low toxicity make it a preferred choice in clinical settings .
特性
CAS番号 |
154-97-2 |
|---|---|
分子式 |
C8H12N2O4S |
分子量 |
232.26 g/mol |
IUPAC名 |
methanesulfonate;(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-7(9)6-8-10;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) |
InChIキー |
WWZYJJGFUIAWNW-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-] |
異性体SMILES |
C[N+]1=CC=CC=C1/C=N\O.CS(=O)(=O)[O-] |
正規SMILES |
C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate](/img/structure/B1144107.png)

![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)

![5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole](/img/structure/B1144112.png)


